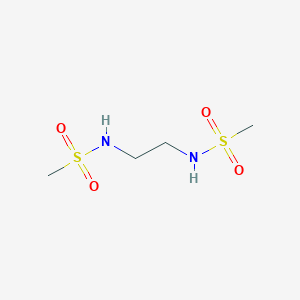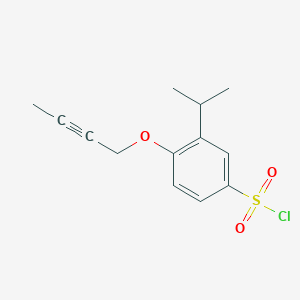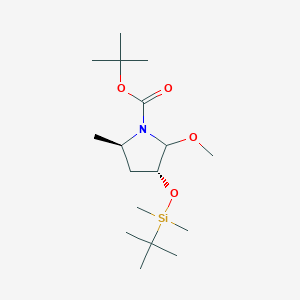
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the pyrrolidine ring via cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove protective groups or to alter the oxidation state of certain functional groups.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) for deprotection of silyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of (3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)piperidin-4-ol
- (1S,3R,5R)-3-((tert-butyldimethylsilyl)oxy)-5-((tert-butyldiphenylsilyl)oxy)-2-methylidenecyclohexan-1-ol
Uniqueness
Compared to similar compounds, (3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H35NO4Si |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
tert-butyl (3R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methoxy-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H35NO4Si/c1-12-11-13(22-23(9,10)17(5,6)7)14(20-8)18(12)15(19)21-16(2,3)4/h12-14H,11H2,1-10H3/t12-,13-,14?/m1/s1 |
Clave InChI |
AEMNZLHYIVZDDJ-ZFXTZCCVSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C(N1C(=O)OC(C)(C)C)OC)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1CC(C(N1C(=O)OC(C)(C)C)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


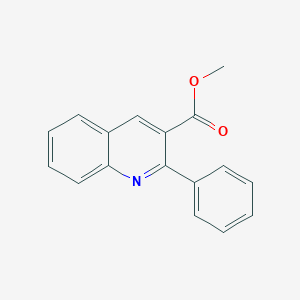
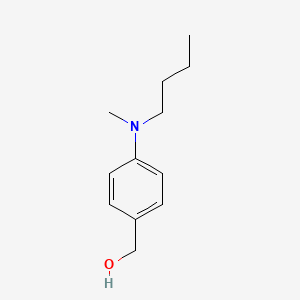
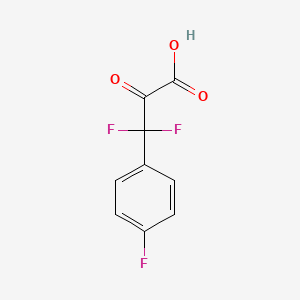
![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)
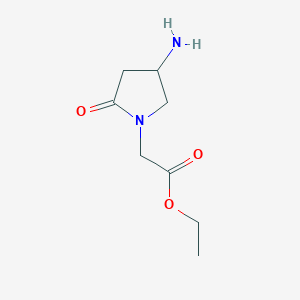
![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
